Cas no 56079-15-3 (4-chloro-1,3,5-trimethyl-1H-pyrazole)

4-Chloro-1,3,5-trimethyl-1H-pyrazole is a halogenated pyrazole derivative characterized by its chloro and methyl substituents, which enhance its reactivity and utility in synthetic chemistry. This compound serves as a versatile intermediate in the preparation of pharmaceuticals, agrochemicals, and coordination complexes due to its stable heterocyclic structure and functional group compatibility. Its electron-withdrawing chloro group and sterically hindered methyl groups make it particularly useful in regioselective reactions and metal-ligand interactions. The compound’s high purity and well-defined molecular structure ensure consistent performance in research and industrial applications, including catalysis and material science. Proper handling and storage are recommended due to its potential sensitivity to moisture and light.
4-chloro-1,3,5-trimethyl-1H-pyrazole structure
56079-15-3 structure
Product Name:4-chloro-1,3,5-trimethyl-1H-pyrazole
CAS No:56079-15-3
MF:C6H9ClN2
MW:144.602060079575
MDL:MFCD00464340
CID:3231896
PubChem ID:13951696
Update Time:2025-10-28

4-chloro-1,3,5-trimethyl-1H-pyrazole Chemical and Physical Properties

Names and Identifiers

    • 1H-PYRAZOLE, 4-CHLORO-1,3,5-TRIMETHYL-
    • 4-chloro-1,3,5-trimethyl-1 H-pyrazole
    • 4-chloro-1,3,5-trimethylpyrazole
    • NoName_3477
    • DTXSID70902901
    • AKOS002656999
    • 839-590-7
    • MFCD00464340
    • 1,3,5-trimethyl-4-chloropyrazole
    • SCHEMBL1196791
    • 56079-15-3
    • LS-01680
    • 4-chloro-1,3,5-trimethyl-1H-pyrazole
    • ALBB-004449
    • CS-0331767
    • H23463
    • STK503174
    • MDL: MFCD00464340
    • Inchi: 1S/C6H9ClN2/c1-4-6(7)5(2)9(3)8-4/h1-3H3
    • InChI Key: RQQJQZNUFCUHKG-UHFFFAOYSA-N
    • SMILES: ClC1C(C)=NN(C)C=1C

Computed Properties

  • Exact Mass: 144.0454260g/mol
  • Monoisotopic Mass: 144.0454260g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 107
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 17.8Ų

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4-chloro-1,3,5-trimethyl-1H-pyrazole Suppliers

Amadis Chemical Company Limited
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(CAS:56079-15-3)4-chloro-1,3,5-trimethyl-1H-pyrazole
Order Number:A1165127
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 00:23
Price ($):267.0
Email:sales@amadischem.com

4-chloro-1,3,5-trimethyl-1H-pyrazole Related Literature

Additional information on 4-chloro-1,3,5-trimethyl-1H-pyrazole

Introduction to 4-chloro-1,3,5-trimethyl-1H-pyrazole (CAS No. 56079-15-3)

4-chloro-1,3,5-trimethyl-1H-pyrazole, identified by the Chemical Abstracts Service Number (CAS No.) 56079-15-3, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its versatile structural framework and potential biological activities. This compound belongs to the pyrazole class, characterized by a five-membered ring containing two nitrogen atoms and three carbon atoms. The presence of a chlorine substituent and methyl groups at specific positions enhances its reactivity and makes it a valuable intermediate in synthetic chemistry.

The molecular structure of 4-chloro-1,3,5-trimethyl-1H-pyrazole consists of a central pyrazole ring with chloro and methyl groups strategically positioned. This arrangement not only contributes to its unique electronic properties but also opens up numerous possibilities for further functionalization. The chlorine atom, in particular, serves as a reactive site for nucleophilic substitution reactions, enabling the synthesis of more complex derivatives. Such derivatives have been explored for their potential applications in drug discovery and material science.

In recent years, 4-chloro-1,3,5-trimethyl-1H-pyrazole has been studied for its pharmacological properties. Pyrazole derivatives are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The introduction of electron-withdrawing groups like chlorine can modulate these activities by altering the electronic distribution within the molecule. Preliminary studies have suggested that compounds derived from 4-chloro-1,3,5-trimethyl-1H-pyrazole may exhibit promising effects in modulating enzyme activity and inhibiting pathogenic growth.

The synthesis of 4-chloro-1,3,5-trimethyl-1H-pyrazole typically involves multi-step organic reactions starting from readily available precursors. One common synthetic route involves the condensation of acetone with formamide in the presence of a catalyst to form 1-methylpyrazole, which is then further functionalized to introduce the chloro and methyl groups. Advances in catalytic methods have improved the efficiency and yield of these reactions, making 4-chloro-1,3,5-trimethyl-1H-pyrazole more accessible for research purposes.

Recent research has also highlighted the role of 4-chloro-1,3,5-trimethyl-1H-pyrazole in material science applications. The compound's ability to form coordination complexes with transition metals has been exploited in the development of catalysts for various chemical transformations. These metal complexes exhibit enhanced reactivity and selectivity, making them valuable in industrial processes such as polymerization and hydrogenation reactions.

The potential applications of 4-chloro-1,3,5-trimethyl-1H-pyrazole extend beyond pharmaceuticals and materials science. Its unique structural features make it a suitable candidate for use in agrochemicals, where it can be incorporated into formulations designed to protect crops from pests and diseases. Additionally, its stability under various environmental conditions enhances its suitability for such applications.

In conclusion,4-chloro-1,3,5-trimethyl-1H-pyrazole (CAS No. 56079-15-3) is a multifaceted compound with significant potential in multiple domains of chemistry and biology. Its synthesis methods continue to evolve with advancements in organic chemistry techniques, while its applications span from drug discovery to industrial catalysis. As research progresses,the full scope of its utility is expected to expand,offering new opportunities for innovation.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:56079-15-3)4-chloro-1,3,5-trimethyl-1H-pyrazole
A1165127
Purity:99%
Quantity:1g
Price ($):267.0
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